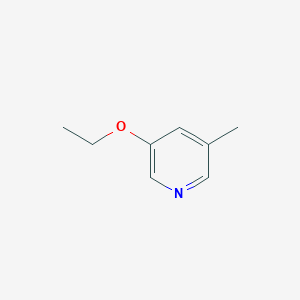

3-Ethoxy-5-methylpyridine

Description

Contextualization within Contemporary Pyridine (B92270) Chemistry Research

Contemporary research in pyridine chemistry is vibrant and multifaceted, continually evolving to meet the demands of modern science. researchgate.net A significant focus of current research lies in the development of novel and efficient methods for the synthesis and functionalization of the pyridine ring. researchgate.netijnrd.org Traditional methods are often being refined, and new catalytic systems, particularly those involving transition metals, are being developed to create functionalized pyridines with high precision and yield. researchgate.net

A key challenge in pyridine chemistry is the selective functionalization of the pyridine ring, as the nitrogen atom significantly influences its reactivity. researchgate.net The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. researchgate.netnih.gov Conversely, electrophilic substitution, which typically occurs at the meta position, can be difficult to achieve and often requires harsh reaction conditions. acs.org Recent breakthroughs have focused on developing milder and more selective methods for C-H functionalization, allowing for the direct introduction of functional groups onto the pyridine core without the need for pre-functionalized starting materials. researchgate.netresearchgate.net These advancements are crucial for the efficient synthesis of complex pyridine-containing molecules. researchgate.net

Strategic Importance and Unexplored Research Avenues of 3-Ethoxy-5-methylpyridine

The compound this compound represents a specific example of a disubstituted pyridine with an alkoxy group and an alkyl group at the meta positions relative to the ring nitrogen. While research on substituted pyridines is extensive, a detailed investigation into this compound itself appears to be limited. This lack of specific research presents a significant opportunity for new avenues of scientific inquiry.

The strategic importance of this compound can be inferred from the known bioactivities of related structures. Alkoxypyridines, for instance, are known to be valuable intermediates in the synthesis of various biologically active molecules and materials. semanticscholar.org The substitution pattern of this compound could offer unique properties, potentially influencing its steric and electronic characteristics in a way that could be advantageous for applications in drug discovery or as a ligand in catalysis. The exploration of its synthetic accessibility and reactivity is a key underexplored area.

Objectives and Scope of Scholarly Inquiry into this compound

Given the limited specific information available, the primary objective of scholarly inquiry into this compound should be to establish a foundational understanding of its chemical properties and potential applications. A systematic investigation would be invaluable to the broader field of pyridine chemistry.

Key research objectives should include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of this compound is a fundamental first step.

Characterization of Physicochemical Properties: A thorough analysis of its structural, electronic, and spectroscopic properties will provide essential data for any future applications.

Exploration of Reactivity and Functionalization: Investigating how the ethoxy and methyl groups influence the reactivity of the pyridine ring towards various reagents will unlock its potential as a chemical building block.

Screening for Biological Activity: Given the prevalence of pyridine derivatives in pharmaceuticals, assessing the biological activity of this compound and its derivatives could reveal potential therapeutic applications. nih.gov

The scope of this inquiry should initially focus on fundamental organic chemistry, with a view to expanding into medicinal and materials science as a better understanding of the compound's properties is developed.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCVHSGXXFWNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 5 Methylpyridine: Strategic Approaches and Mechanistic Elucidation

Retrosynthetic Analysis and Precursor Chemistry for 3-Ethoxy-5-methylpyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the C-O bond of the ethoxy group and the C-C bonds of the pyridine (B92270) ring itself.

A primary retrosynthetic disconnection breaks the ether linkage, suggesting a precursor such as 3-hydroxy-5-methylpyridine (B123993). This simplifies the synthesis to the formation of a substituted pyridinol and a subsequent etherification step. Further disconnection of the 3-hydroxy-5-methylpyridine precursor can lead to simpler acyclic synthons that can be utilized in cyclocondensation reactions to form the pyridine ring.

Alkylation Strategies for Ethoxy Group Introduction

The introduction of the ethoxy group onto the pyridine ring is a key transformation in the synthesis of this compound. The most common and direct approach is the O-alkylation of a 3-hydroxypyridine (B118123) precursor.

The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgbyjus.comtaylorandfrancis.com This S\textsubscript{N}2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-5-methylpyridine with a suitable base to form a pyridinolate anion. wikipedia.orgbyjus.com This nucleophilic anion then displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether. wikipedia.orgbyjus.com

Common bases employed for the deprotonation step include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of solvent is crucial and is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 reaction. byjus.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Precursor | Ethylating Agent | Base | Solvent | Product |

| 3-Hydroxy-5-methylpyridine | Ethyl iodide | Sodium hydride | DMF | This compound |

| 3-Hydroxy-5-methylpyridine | Ethyl bromide | Potassium carbonate | Acetonitrile | This compound |

Methyl Group Incorporation Methodologies

The introduction of a methyl group at the 5-position of the pyridine ring can be achieved through various strategies, either by starting with a pre-methylated precursor or by direct methylation of the pyridine ring.

One common approach involves utilizing starting materials that already contain the methyl group in the correct position for a subsequent cyclocondensation reaction. For example, derivatives of 3-methylglutaraldehyde or other appropriately substituted C5 synthons can be used.

Direct C-H methylation of a pre-formed pyridine ring is another viable, though often less regioselective, strategy. Radical methylation reactions, for instance, can be employed, but may lead to a mixture of isomers requiring separation.

Pyridine Ring Formation via Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the de novo synthesis of the pyridine ring and offer a versatile approach to constructing polysubstituted pyridines. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source. acsgcipr.org

The Hantzsch pyridine synthesis and its variations are classic examples of cyclocondensation reactions that can be adapted for the synthesis of 3,5-disubstituted pyridines. taylorfrancis.com This method generally involves the reaction of a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonium (B1175870) salt. taylorfrancis.com To achieve the desired substitution pattern of this compound, precursors that would lead to the ethoxy and methyl groups at the 3 and 5 positions, respectively, would be required.

Another powerful approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a 1,3-dicarbonyl compound. core.ac.uk This method offers good control over the regiochemistry of the resulting pyridine.

More recent developments in pyridine synthesis include transition-metal-catalyzed cyclization reactions, which can offer high efficiency and selectivity under milder conditions.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be approached through both traditional multi-step pathways and more modern, streamlined one-pot strategies.

Multi-Step Synthesis Pathways and Optimization

A classical and reliable multi-step synthesis of this compound would typically commence with the synthesis of the 3-hydroxy-5-methylpyridine intermediate. This can be achieved through various cyclocondensation strategies as previously discussed.

Once the 3-hydroxy-5-methylpyridine precursor is obtained and purified, the subsequent step is the etherification to introduce the ethoxy group. As detailed in section 2.1.1, the Williamson ether synthesis is a robust method for this transformation.

Optimization of a multi-step synthesis involves refining the reaction conditions for each step to maximize yield and purity. This includes screening different bases, solvents, temperatures, and reaction times. Purification techniques such as distillation or column chromatography are often necessary between steps to isolate the desired intermediates.

Table 2: Example of a Multi-Step Synthetic Route

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Pyridine Ring Formation (e.g., Hantzsch type) | β-dicarbonyl, aldehyde, ammonia source | 3-Hydroxy-5-methylpyridine |

| 2 | Williamson Ether Synthesis | Ethyl halide, base | This compound |

One-Pot Reaction Strategies and Efficiency

Modern synthetic chemistry increasingly focuses on the development of one-pot reactions and multicomponent reactions (MCRs) to improve efficiency, reduce waste, and simplify synthetic procedures. nih.govbohrium.comnih.gov Several one-pot strategies for the synthesis of substituted pyridines have been reported and can be conceptually applied to the synthesis of this compound. nih.govmdpi.comacs.org

A potential one-pot approach could involve the in-situ formation of the pyridine ring from acyclic precursors, followed by the introduction of the ethoxy group without the isolation of the hydroxypyridine intermediate. For example, a modified cyclocondensation reaction could be designed where an ethoxy-containing building block is incorporated directly.

Multicomponent reactions, where three or more starting materials react in a single operation to form a complex product, are particularly attractive for their high atom economy and convergence. taylorfrancis.comnih.govbohrium.com The development of a specific MCR for this compound would represent a significant advancement in its synthesis, offering a more sustainable and efficient alternative to traditional multi-step methods.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. A primary route to this compound is the etherification of 3-hydroxy-5-methylpyridine, often following the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent. wikipedia.org

Key parameters that are manipulated to enhance yield include temperature, reaction time, and the stoichiometry of reactants. Etherification reactions are typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org The choice of base is critical for the initial deprotonation step; strong bases like sodium hydride (NaH) are effective in generating the required alkoxide from the parent alcohol. masterorganicchemistry.com The concentration of reactants also plays a significant role. In nucleophilic aromatic substitution (SNAr) reactions, which represent an alternative pathway using a halogenated pyridine precursor, higher concentrations can increase the reaction rate, but may also lead to undesired side reactions. Careful control over these variables is essential to maximize the formation of the desired product while minimizing the generation of impurities.

Microwave-assisted synthesis has emerged as a modern technique for accelerating organic reactions, including the formation of pyridine derivatives. nih.govacs.org This method can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govacs.org

Catalyst Development and Screening for Pyridine Derivatization

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, particularly through Williamson-type reactions, phase-transfer catalysts (PTCs) are highly valuable. wikipedia.orgacsgcipr.org PTCs, such as quaternary ammonium or phosphonium (B103445) salts, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the ethylating agent is located, thereby accelerating the reaction. slideshare.netoperachem.comcrdeepjournal.org This approach is considered a green technique as it can reduce the need for hazardous dipolar aprotic solvents. acsgcipr.org

In routes involving cross-coupling reactions, transition metal catalysts, particularly those based on copper (Cu) and palladium (Pd), are employed. Copper-based catalysts have been successfully used for the O-arylation of 3-hydroxypyridines, a reaction analogous to the required O-ethylation. acs.orgresearchgate.net Palladium catalysis, while also effective, can present challenges in achieving selective O-alkylation over N-alkylation in pyridone systems. researchgate.net The choice of ligand is crucial in directing the catalyst's activity and selectivity. For instance, in copper-catalyzed reactions, ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be effective. acs.org

The table below illustrates the application of various catalysts in analogous O-alkylation/arylation reactions of pyridine derivatives, providing a basis for catalyst selection in this compound synthesis.

| Catalyst System | Substrate Type | Reaction Type | Yield (%) | Reference |

| TfOH (Triflic acid) | 2-Pyridone | O-alkylation (carbenoid insertion) | >99:1 regioselectivity | nih.gov |

| CuI / Ligand | 3-Hydroxypyridine | O-arylation | Modest to excellent | acs.org |

| Phase-Transfer Catalysts (e.g., R₄N⁺X⁻) | Alcohol/Phenol + Alkyl Halide | Williamson Ether Synthesis | High | acsgcipr.orgcrdeepjournal.org |

| Palladium / Ligand | 2-Pyridone | O-alkylation | Moderate to High | researchgate.net |

This table is illustrative and based on analogous reactions for pyridine derivatization.

Solvent Effects and Reaction Environment Optimization

The choice of solvent is a critical parameter that can profoundly influence the rate and outcome of the synthesis of this compound. In classic nucleophilic substitution reactions like the Williamson ether synthesis or SNAr, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are traditionally used. d-nb.infofao.org These solvents are effective because they solvate the cation of the alkoxide salt while leaving the anion relatively "naked" and highly nucleophilic, thus accelerating the reaction. nih.gov For instance, the synthesis of 4-alkoxypyridines has been successfully achieved using DMSO. semanticscholar.org

However, due to toxicity and environmental concerns, there is a significant drive to replace these traditional solvents. d-nb.infoacsgcipr.org Research has demonstrated that many SNAr reactions can be performed in more benign alternatives, including alcohols, ethers like 2-MeTHF, and even water. acsgcipr.org The use of water as a solvent, often enabled by micellar catalysis with surfactants like TPGS-750-M or polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), represents a significant advancement in green chemistry. d-nb.infofao.orgresearchgate.net These additives create "nanoreactors" that solubilize organic reactants, allowing the reaction to proceed efficiently under mild, aqueous conditions. researchgate.net Polyethylene (B3416737) glycol (PEG-400) has also been identified as a non-toxic, biodegradable, and effective solvent for SNAr reactions on nitrogen-containing heterocycles. nih.gov

The following table summarizes the impact of different solvent systems on analogous nucleophilic aromatic substitution reactions.

| Solvent | Reaction Type | Conditions | Outcome | Reference |

| DMSO, DMF, NMP | SNAr / Williamson | Conventional | High reaction rates, but environmental/health concerns. | d-nb.infofao.org |

| Water with HPMC | SNAr | Mild temperature | Excellent chemo- and regioselectivity; green alternative. | d-nb.inforesearchgate.net |

| Water with TPGS-750-M | SNAr | Mild conditions | Effective for N, O, and S nucleophiles; green alternative. | fao.org |

| PEG-400 | SNAr | Rapid (minutes) | Excellent yields, biodegradable solvent. | nih.gov |

| Toluene | SNAr | Conventional | Viable, less toxic alternative to dipolar aprotics. | acsgcipr.org |

This table is illustrative and based on analogous reactions for pyridine derivatization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. nih.gov This involves designing reactions that maximize the incorporation of starting materials into the final product, minimize waste, and utilize non-hazardous substances. nih.gov

Atom Economy and E-Factor Considerations

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgyoutube.com An ideal reaction has an atom economy of 100%. scranton.edu The Environmental Factor (E-Factor) provides a complementary measure, defined as the total mass of waste generated per mass of product.

To illustrate these concepts for this compound, we can analyze a hypothetical but plausible Williamson ether synthesis route starting from 3-hydroxy-5-methylpyridine and ethyl bromide with sodium hydride as the base.

Reaction: C₆H₇NO + NaH + C₂H₅Br → C₈H₁₁NO + NaBr + H₂

The atom economy is calculated as:

| Compound | Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₈H₁₁NO | 137.18 |

| Reactants | ||

| 3-Hydroxy-5-methylpyridine | C₆H₇NO | 109.12 |

| Sodium Hydride | NaH | 24.00 |

| Ethyl Bromide | C₂H₅Br | 108.97 |

| Total Reactant Mass | 242.09 |

This calculation shows that, even with a 100% chemical yield, only 56.7% of the reactant mass ends up in the final product. The remaining mass is converted into byproducts (NaBr and H₂), contributing to a lower atom economy. The E-Factor for this reaction would include not only these byproducts but also any solvent waste, excess reagents, and materials used in workup and purification. A high E-factor indicates significant waste generation, highlighting an area for process optimization.

Sustainable Reagent and Solvent Selection

Choosing sustainable reagents and solvents is critical for minimizing the environmental impact of synthesis. acsgcipr.org For the ethoxy group introduction, alternatives to alkyl halides like ethyl bromide are sought. Diethyl sulfate (B86663) or diethyl carbonate are considered greener ethylating agents, as their byproducts are generally less hazardous.

The selection of a solvent is arguably one of the most significant factors in the greenness of a process. nih.gov Traditional dipolar aprotic solvents like DMF and DMSO are effective but are under scrutiny for their toxicity. d-nb.info The development of SNAr reactions in water, facilitated by surfactants or polymeric additives, is a major step towards sustainability. d-nb.infofao.orgnih.gov These aqueous methods often allow for milder reaction conditions and simplified product isolation. researchgate.net Other green solvent alternatives include polyethylene glycols (PEGs), which are non-toxic and biodegradable, and bio-based solvents like 2-MeTHF and Cyrene. acsgcipr.orgnih.gov The ideal green process would utilize a non-toxic, renewable solvent, minimize the use of hazardous reagents, and operate under energy-efficient conditions, such as those offered by microwave irradiation. nih.gov

Regioselectivity and Chemoselectivity in this compound Formation

Achieving high selectivity is paramount in the synthesis of a specific isomer like this compound. Both chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) must be controlled.

Chemoselectivity: When starting from 3-hydroxy-5-methylpyridine, the primary challenge is to ensure selective O-alkylation over N-alkylation. Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. While 3-hydroxypyridine predominantly exists in the hydroxy form, the potential for N-alkylation of the pyridone tautomer exists. Reaction conditions, including the choice of solvent and base, can be tuned to strongly favor the formation of the desired O-alkylated ether product. For instance, certain palladium-catalyzed methods have been developed to achieve regioselective O-alkylation of pyridones. researchgate.net

Regioselectivity: The substitution pattern of the pyridine ring dictates the position of further functionalization. In a 3,5-disubstituted pyridine, the electronic properties of the existing substituents and the inherent reactivity of the pyridine ring direct the incoming group. If the synthesis starts from a precursor like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, nucleophilic substitution with sodium ethoxide would need to be highly regioselective. Studies on such systems show that the fluoride (B91410) at the 3-position is often preferentially displaced by nucleophiles. nih.gov The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2, 4, and 6 positions. However, the interplay between multiple substituents determines the ultimate site of reaction, requiring careful design of the synthetic precursor to ensure the ethoxy group is introduced exclusively at the C-3 position.

Mechanistic Investigations of 3 Ethoxy 5 Methylpyridine S Chemical Reactivity and Transformations

Elucidation of Reaction Pathways and Intermediates involving 3-Ethoxy-5-methylpyridine

The chemical transformations of this compound proceed through various reaction pathways, often dictated by the nature of the reactants and reaction conditions. A key area of investigation has been its behavior in nucleophilic aromatic substitution (SNAr) reactions.

The reaction pathway involves the initial attack of the nucleophile on the electron-deficient pyridine (B92270) ring, leading to the formation of the tetrahedral Meisenheimer intermediate. This intermediate is stabilized by hydrogen bonding. researchgate.net The subsequent step involves the departure of the leaving group, in this case, the ethoxy group, to regenerate the aromaticity of the pyridine ring and yield the final product.

Kinetic and Thermodynamic Analyses of Reactions involving this compound

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters. These analyses provide quantitative insights into the feasibility and speed of its chemical transformations.

Determination of Rate Constants and Activation Energies

Kinetic studies are essential for determining the rate-determining step of a reaction. In the context of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638), computational analysis revealed that in the uncatalyzed pathway, the decomposition of the Meisenheimer complex is the slow step, with an activation energy of approximately 28 kcal/mol. researchgate.net However, with the intervention of a base catalyst, this barrier is significantly reduced to about 14.8 kcal/mol, making the formation of the Meisenheimer complex the rate-determining step. researchgate.net

Equilibrium Studies and Free Energy Calculations

Thermodynamic calculations provide information about the spontaneity and position of equilibrium of a reaction. For the SNAr reaction of 2-ethoxy-3,5-dinitropyridine with piperidine, the reactions were calculated to be exothermic. researchgate.net The exothermicity indicates that the formation of the products is energetically favorable. Specifically, the reaction of 2-ethoxy-3,5-dinitropyridine with piperidine was calculated to have a reaction energy of approximately -6.5 kcal/mol. researchgate.net

Electrophilic and Nucleophilic Substitution Mechanisms of the Pyridine Ring in this compound

The pyridine ring in this compound possesses a unique electronic character that influences its susceptibility to both electrophilic and nucleophilic attack. The presence of the nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene, while the ethoxy and methyl groups act as activating, ortho-, para-directing substituents.

Conversely, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The electron-donating ethoxy and methyl groups can further influence the regioselectivity of nucleophilic attack. For instance, in related dinitropyridine systems, the presence of strong electron-withdrawing nitro groups significantly enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. researchgate.net The SNAr mechanism in these systems involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex), followed by the departure of the leaving group. researchgate.net

Computational Mechanistic Studies on this compound's Reactivity Profile

Computational chemistry has become an indispensable tool for investigating the reactivity of molecules like this compound. Density Functional Theory (DFT) methods, such as the B3PW91 functional with a 6-31G(d,p) basis set, have been employed to study the kinetics and thermodynamics of SNAr reactions involving ethoxypyridine derivatives. researchgate.net

Advanced Spectroscopic and Spectrometric Methodologies for 3 Ethoxy 5 Methylpyridine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Strategies for Structural Elucidation of 3-Ethoxy-5-methylpyridine

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the local environment of each nucleus.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and type of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the ethoxy group. Similarly, the ¹³C NMR spectrum will display signals for the five pyridine ring carbons, the methyl carbon, and the two carbons of the ethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~8.1-8.3 | - |

| C-2 | - | ~140-142 |

| C-3 | - | ~150-155 |

| H-4 | ~7.0-7.2 | - |

| C-4 | - | ~122-124 |

| C-5 | - | ~135-137 |

| H-6 | ~8.0-8.2 | - |

| C-6 | - | ~145-147 |

| 5-CH₃ | ~2.3-2.5 | ~17-19 |

| 3-O-CH₂-CH₃ | ~4.0-4.2 | ~63-65 |

| 3-O-CH₂-CH₃ | ~1.4-1.6 | ~14-16 |

Advanced two-dimensional (2D) NMR techniques are essential to definitively assign these signals and confirm the molecular structure. scilit.comresearchgate.netubc.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling) within the molecule. acs.org For this compound, a clear cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. ubc.carsc.org This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signal at ~7.0-7.2 ppm would show a correlation to the C-4 carbon signal at ~122-124 ppm.

Correlations from the ethoxy methylene protons to the C-3 carbon of the pyridine ring.

Correlations from the methyl protons at position 5 to the C-4, C-5, and C-6 carbons.

Correlations from the H-2 proton to C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space information rather than through-bond connectivity. For this compound, NOESY could show correlations between the protons of the ethoxy group and the aromatic protons at positions 2 and 4, helping to determine the preferred conformation of the ethoxy substituent relative to the pyridine ring.

While solution-state NMR is used for structural elucidation of the isolated molecule, solid-state NMR (ssNMR) provides valuable insights into the structure, dynamics, and intermolecular interactions of this compound in solid form, particularly within complexes or adsorbed on surfaces. acs.orgscilit.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples.

For pyridine derivatives, ¹⁵N ssNMR is particularly powerful for probing the electronic environment of the nitrogen atom. acs.org If this compound were to form a complex with a metal ion or a Lewis acid site on a catalyst surface, the ¹⁵N chemical shift would change significantly, providing direct evidence of coordination. acs.org Similarly, ¹³C ssNMR can reveal changes in the local environment and conformation of the molecule upon complexation or incorporation into a solid matrix, identifying different surface complexes or polymorphs. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting NMR parameters, which can then be used to validate experimental assignments. ethz.chresearchgate.netpw.edu.pl Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to calculate nuclear shielding constants, which are then converted to chemical shifts. researchgate.net

For this compound, a typical computational workflow would involve:

Geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Calculation of NMR shielding tensors at the same or a higher level of theory.

Conversion of the calculated shielding constants to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts can be compared with the experimental data to confirm assignments, especially for complex structures where assignments may be ambiguous. Discrepancies between experimental and computed values can often be resolved by considering solvent effects or by performing a conformational search to find the most stable geometry. researchgate.netmassbank.eu The accuracy of these predictions has advanced to the point where they are routinely used in structural verification. massbank.euresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Conformation in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint and offer detailed information about functional groups, bonding, and conformation.

The infrared and Raman spectra of this compound are characterized by several key vibrational modes. The high-frequency region (3100-2800 cm⁻¹) is dominated by C-H stretching vibrations from the aromatic ring, the methyl group, and the ethoxy group. The region from 1600 to 1400 cm⁻¹ typically contains the characteristic C=C and C=N ring stretching vibrations of the pyridine moiety. pw.edu.plelixirpublishers.com The C-O stretching vibrations of the ethoxy group are expected in the 1300-1000 cm⁻¹ region.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | IR, Raman |

| CH₃, CH₂ Bending | 1470-1370 | IR |

| Aromatic C-O Stretch | 1270-1230 | IR |

| Aliphatic C-O Stretch | 1150-1085 | IR |

| Ring Breathing Mode | ~1000 | Raman |

To make precise assignments of these vibrational modes, theoretical calculations are employed. Similar to NMR predictions, DFT calculations (e.g., using the B3LYP functional and 6-311++G(d,p) basis set) can accurately predict the vibrational frequencies and intensities for both IR and Raman spectra. nih.govnih.govacs.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. elixirpublishers.com This computational approach allows for a detailed assignment of each observed band to a specific molecular motion (e.g., stretching, bending, rocking), providing a deeper understanding of the molecule's bonding and structure. nih.govnih.gov

In-situ vibrational spectroscopy is a powerful analytical technique for monitoring chemical reactions as they occur, providing real-time information on reaction kinetics, intermediates, and mechanisms. Both in-situ FTIR and in-situ Raman spectroscopy can be applied to study reactions involving this compound. researchgate.netresearchgate.net

For example, during the synthesis of this compound, in-situ FTIR could be used to track the disappearance of reactant-specific bands and the appearance of product-specific bands, such as the characteristic pyridine ring modes or the C-O ether linkage. cet-science.com This allows for the optimization of reaction conditions like temperature, pressure, and catalyst choice.

Furthermore, these techniques are invaluable for studying the interaction of this compound with other chemical species, such as its adsorption on catalyst surfaces. scilit.comresearchgate.net Pyridine and its derivatives are often used as probe molecules in catalysis to characterize the nature of acid sites on a surface. cet-science.commsesupplies.com By monitoring shifts in the pyridine ring vibrational frequencies using in-situ FTIR, one can distinguish between coordination to Lewis acid sites and protonation by Brønsted acid sites, providing crucial information about the catalyst's surface chemistry. acs.orgresearchgate.net

Mass Spectrometry (MS) Fragmentation Pathway Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₈H₁₁NO, the theoretical exact mass of its molecular ion ([M+H]⁺) can be calculated with high precision. This experimental value is then compared against theoretical masses of all possible elemental formulas within a small tolerance window (typically <5 ppm), confirming the compound's composition. HRMS is invaluable for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound This table presents calculated values for illustrative purposes.

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺• | C₈H₁₁NO⁺• | 137.0841 |

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0919 |

| [M+Na]⁺ | C₈H₁₁NNaO⁺ | 160.0738 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 138) is first isolated (MS1), then subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragments are analyzed in a second stage (MS2). wikipedia.orgunt.edu

Key predicted fragmentation pathways include:

Loss of Ethene: A common pathway for ethoxy groups is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would produce a fragment ion corresponding to 5-methyl-3-pyridinol.

Alpha-Cleavage: Cleavage of the ethyl group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da).

Cleavage of the Ether Bond: The C-O bond can cleave, resulting in the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form a 3-methylphenylpyridine ion, or the loss of the substituted pyridine ring to form an ethoxy cation.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller characteristic fragments.

The combination of accurate mass measurements from HRMS and the structural information from MS/MS allows for a comprehensive analysis of the molecule's structure. nih.gov

Table 2: Plausible MS/MS Fragmentation of [C₈H₁₂NO]⁺ (m/z 138.09) This table presents a theoretical fragmentation pathway for illustrative purposes.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Proposed Fragment Structure |

| 138.09 | C₂H₄ (Ethene) | 110.06 | 5-Methyl-3-pyridinol ion |

| 138.09 | •C₂H₅ (Ethyl radical) | 109.05 | [M-C₂H₅]⁺ |

| 138.09 | •CH₃ (Methyl radical) | 123.08 | [M-CH₃]⁺ |

| 138.09 | H₂O (Water) | 120.08 | [M-H₂O]⁺ |

X-ray Crystallographic Analysis of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. carleton.eduunimi.it The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is mathematically deconstructed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. mdpi.commdpi.com

For this compound, an SCXRD analysis would definitively establish the planarity of the pyridine ring, the orientation of the ethoxy and methyl substituents relative to the ring, and the specific bond lengths and angles. This information is crucial for understanding intermolecular interactions and for computational modeling. While SCXRD is a standard and powerful technique, specific crystallographic data for this compound are not available in publicly accessible databases as of the last search.

Table 3: Illustrative Data Obtainable from SCXRD for a Pyridine Derivative This table shows the type of data generated from an SCXRD experiment, not experimental data for this compound.

| Parameter | Description | Illustrative Value |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å; β = 95° |

| Bond Length (C-N) | The distance between carbon and nitrogen atoms in the ring. | 1.34 Å |

| Bond Angle (C-N-C) | The angle between atoms within the pyridine ring. | 117.5° |

| Torsion Angle | The dihedral angle defining substituent orientation. | C-C-O-C = 175° |

Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice through non-covalent interactions, primarily hydrogen bonding. mdpi.commdpi.com The pyridine nitrogen in this compound is a hydrogen bond acceptor, making it a prime candidate for forming co-crystals with hydrogen bond donors such as carboxylic acids or phenols. rsc.orgacs.org The study of co-crystals is significant in materials science and pharmaceuticals as it allows for the tuning of physical properties like solubility, melting point, and stability without altering the covalent structure of the active molecule. mdpi.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs can have different physical properties. Studies would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to identify if different crystalline forms can be produced. These forms would then be characterized by techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and energy levels. youtube.com

Substituted pyridines typically display strong absorption in the UV region due to π → π* electronic transitions within the aromatic ring. The exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for this compound are influenced by its substituents. The electron-donating nature of the ethoxy and methyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many substituted pyridine derivatives are known to be fluorescent. mdpi.comrsc.org Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the emission lifetime are key parameters that characterize the emission process. These properties are often sensitive to the solvent environment. nih.govnih.gov

Table 4: Representative Photophysical Data for a Substituted Pyridine This table presents plausible, illustrative data for a compound like this compound in a common solvent, as specific experimental data were not found.

| Parameter | Symbol | Illustrative Value | Unit |

| Absorption Maximum | λ_abs | 275 | nm |

| Molar Absorptivity | ε | 8,500 | M⁻¹cm⁻¹ |

| Emission Maximum | λ_em | 340 | nm |

| Stokes Shift | Δλ | 65 | nm |

| Fluorescence Quantum Yield | Φ_F | 0.25 | - |

Theoretical Interpretation of Electronic Transitions

The electronic absorption spectrum of pyridine-based compounds is characterized by transitions involving π and non-bonding (n) electrons. In the parent pyridine molecule, two main absorption bands are observed in the UV region. The first, a weak band around 280 nm, is attributed to an n → π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. The second, a more intense band around 250 nm, corresponds to a π → π* transition within the aromatic ring.

The introduction of substituents, such as an ethoxy group at the 3-position and a methyl group at the 5-position, is expected to modulate these electronic transitions in this compound. The ethoxy group, being an electron-donating group through resonance (mesomeric effect) and electron-withdrawing through induction, can significantly influence the energy of the molecular orbitals. The lone pairs on the oxygen atom of the ethoxy group can participate in the π-system of the pyridine ring, raising the energy of the highest occupied molecular orbital (HOMO). This would likely lead to a bathochromic (red) shift of the π → π* transition compared to unsubstituted pyridine. The methyl group, a weak electron-donating group through hyperconjugation and induction, would have a smaller, yet additive, bathochromic effect.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of such molecules. These computational methods can provide detailed information about the energies of the electronic transitions, the oscillator strengths (a measure of the transition probability), and the nature of the molecular orbitals involved.

Table 1: Predicted Electronic Transitions and their Nature for this compound (Hypothetical Data based on Theoretical Principles)

| Transition | Approximate Wavelength (nm) | Oscillator Strength (f) | Description |

| n → π | ~285-295 | Low | Promotion of a non-bonding electron from the nitrogen lone pair to a π anti-bonding orbital of the pyridine ring. |

| π → π | ~260-270 | High | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the aromatic system. |

Note: This table is illustrative and based on theoretical principles and data for analogous compounds. Specific experimental or computational data for this compound is required for definitive assignments.

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a molecule in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. The study of solvatochromic effects provides valuable information about the electronic distribution in the molecule and its interactions with the surrounding medium.

For this compound, the n → π* and π → π* transitions are expected to exhibit different solvatochromic behaviors.

n → π Transition:* The ground state of the pyridine nitrogen has non-bonding electrons that can engage in hydrogen bonding with protic solvents (e.g., ethanol, water). In the n → π* excited state, one of these electrons is promoted to a π* orbital, reducing the electron density on the nitrogen and weakening its hydrogen-bonding ability. Consequently, polar protic solvents will stabilize the ground state more than the excited state, leading to an increase in the transition energy. This results in a hypsochromic (blue) shift of the n → π* absorption band as the solvent polarity increases.

π → π Transition:* The π → π* transition often leads to an excited state that is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a decrease in the transition energy. This would be observed as a bathochromic (red) shift in the π → π* absorption band with increasing solvent polarity. The magnitude of this shift depends on the change in dipole moment between the ground and excited states.

While specific experimental data on the solvatochromism of this compound is not available, studies on other pyridine derivatives have demonstrated these general trends. The interplay of solvent polarity, hydrogen bonding capability, and refractive index influences the precise position of the absorption maxima.

Table 2: Expected Solvatochromic Shifts for the Electronic Transitions of this compound in Different Solvents (Qualitative)

| Solvent | Polarity | Hydrogen Bonding | Expected Shift for n → π | Expected Shift for π → π |

| Hexane | Nonpolar | None | Reference (longest λ) | Reference (shortest λ) |

| Dichloromethane | Polar aprotic | Weak | Blue shift | Red shift |

| Acetonitrile (B52724) | Polar aprotic | Weak | Blue shift | Red shift |

| Ethanol | Polar protic | Strong | Significant blue shift | Significant red shift |

| Water | Highly polar protic | Very strong | Largest blue shift | Largest red shift |

Note: This table presents a qualitative prediction based on established principles of solvatochromism. The actual magnitude of the shifts would require experimental measurement.

Theoretical and Computational Chemistry Studies on 3 Ethoxy 5 Methylpyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties of 3-Ethoxy-5-methylpyridine

Detailed theoretical and computational studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. However, the application of quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, provides a powerful framework for predicting and understanding the electronic structure and molecular properties of pyridine (B92270) derivatives. These computational approaches are fundamental in modern chemistry, offering insights that complement experimental findings.

For a molecule like this compound, these calculations would typically be initiated using a specific basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed hybrid functionals in DFT that balance accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this compound due to the presence of the flexible ethoxy group. Rotation around the C-O and C-C bonds of the ethoxy substituent gives rise to different conformers. Computational methods can be used to explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's shape and how it might interact with its environment.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the pyridine ring and its substituents would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are illustrative values and would need to be calculated using specific computational methods.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its electron-rich nature and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Regions of positive potential (typically blue) would be expected around the hydrogen atoms, particularly those of the methyl and ethoxy groups.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis of this compound would quantify the electron density in the various bonds (C-C, C-N, C-O, C-H) and lone pairs (on the nitrogen and oxygen atoms). Furthermore, it can reveal important information about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions play a significant role in determining the molecule's stability and conformation.

Molecular Dynamics (MD) Simulations of this compound in Solvation and Interacting Systems

While specific MD simulation studies on this compound are not readily found, this computational technique is instrumental in understanding the dynamic behavior of molecules in different environments, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. MD simulations can be used to study these effects by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol).

These simulations can reveal how the solvent molecules interact with different parts of the this compound molecule, for instance, through hydrogen bonding with the nitrogen atom or dipole-dipole interactions. The simulations would also show how the presence of the solvent affects the conformational preferences of the ethoxy group. By analyzing the trajectory of the simulation, one can gain insights into the flexibility of the molecule and the timescale of its conformational changes in a realistic environment.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Interaction Energies with Model Chemical Systems

There is no specific data available in published literature detailing the interaction energies of this compound with model chemical systems. Such studies would typically involve computational modeling of the non-covalent interactions (such as hydrogen bonding, halogen bonding, and π-stacking) between this compound and other molecules. The interaction energy is a key parameter that quantifies the strength of these interactions and is crucial for understanding molecular recognition and the properties of materials.

For other pyridine derivatives, computational studies have been used to calculate interaction energies with various molecules, including water, metal ions, and other organic compounds. These studies help in understanding the solvation properties, coordination chemistry, and potential biological activity of these compounds. Without specific research on this compound, it is not possible to provide a data table of its interaction energies.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for this compound Derivatives

No QSRR models specifically developed for derivatives of this compound have been reported in the scientific literature. QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models are valuable tools in medicinal chemistry and materials science for predicting the properties and activities of new, unsynthesized molecules.

The development of a QSRR model for this compound derivatives would require a dataset of experimentally measured reactivity data for a series of structurally related compounds. This data would then be correlated with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to generate a predictive model. The absence of such a study in the literature indicates that this specific area of research has not been explored.

Aromaticity and Electronic Delocalization Studies in this compound

While the aromaticity of the pyridine ring is a well-established concept, specific computational studies detailing the aromaticity and electronic delocalization of this compound are not available. Such studies would typically involve the calculation of various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI), to quantify the degree of aromaticity in the pyridine ring.

The substitution of the pyridine ring with an ethoxy group at the 3-position and a methyl group at the 5-position is expected to influence the electronic distribution and, consequently, the aromaticity of the ring. The electron-donating nature of the ethoxy and methyl groups would likely increase the electron density of the pyridine ring. However, without specific computational analysis, the precise quantitative effects on aromaticity and electronic delocalization remain uncharacterized.

Derivatization Strategies and Structure Activity Relationship Sar Principles for 3 Ethoxy 5 Methylpyridine Analogues

Synthesis of Substituted 3-Ethoxy-5-methylpyridine Derivatives

The synthesis of derivatives of this compound often involves multi-step processes that allow for the introduction of a wide range of functional groups at various positions of the pyridine (B92270) ring, as well as modifications to the ethoxy and methyl substituents.

The regioselective functionalization of the pyridine ring is a critical aspect of synthesizing analogues of this compound. The inherent reactivity of the pyridine ring, influenced by the nitrogen atom and existing substituents, dictates the positions amenable to substitution.

Key findings on regioselective functionalization:

C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have become powerful tools for the direct functionalization of pyridine rings. For instance, palladium-catalyzed C2 arylation of pyridine N-oxides with aryl tosylates has been achieved with good yields.

Halogen-Metal Exchange: The use of halogenated pyridine precursors allows for regioselective functionalization through halogen-metal exchange reactions. For example, 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine have been used as versatile starting materials for preparing orthogonally functionalized pyridine derivatives mdpi.com. This strategy enables the introduction of substituents at specific positions by controlling the reaction conditions.

Directed Ortho-Metalation: The presence of directing groups can facilitate the metalation and subsequent functionalization of specific positions on the pyridine ring. While not explicitly detailed for this compound in the provided results, this is a general strategy for pyridine derivatization.

Table 1: Examples of Regioselective Reactions on Pyridine Scaffolds

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |

| C2 Arylation | Pd(OAc)2, X-Phos, CsF | C2 | mdpi.com |

| C2 Alkenylation | Pd(OAc)2, P(t-Bu)3·HBF4, KF | C2 | mdpi.com |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl | Varies based on halogen position | mdpi.com |

This table is illustrative of general strategies for pyridine functionalization and may not be specific to this compound.

Altering the ethoxy and methyl groups at the 3- and 5-positions, respectively, can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Modifications of the Ethoxy Group:

Alkoxy Chain Homologation and Branching: The length and branching of the alkoxy chain can be varied to probe the size and shape of the binding pocket of a biological target. This can be achieved by using different alkyl halides in the Williamson ether synthesis with the corresponding 3-hydroxy-5-methylpyridine (B123993) precursor.

Introduction of Functional Groups: The ethoxy group can be replaced with other functionalized alkoxy groups to introduce new interaction points, such as hydrogen bond donors or acceptors.

Modifications of the Methyl Group:

Oxidation: The methyl group can be oxidized to a hydroxymethyl or carboxylic acid group, introducing polarity and potential new binding interactions.

Halogenation: Introduction of halogens, such as fluorine, can alter the electronic properties and metabolic stability of the molecule.

Bioisosteric Replacement: The methyl group can be replaced with other small functional groups that are considered bioisosteres, such as a cyano or trifluoromethyl group.

Scaffold Hopping and Isosteric Replacements in this compound Analogues

Scaffold hopping and isosteric replacement are powerful strategies in drug design to explore new chemical space, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central pyridine core with other heterocyclic or carbocyclic scaffolds while maintaining the spatial arrangement of the key pharmacophoric elements (the ethoxy and methyl groups or their replacements). The goal is to identify new core structures that may have improved properties. For example, a pyrazole or isoxazole ring could potentially replace the pyridine ring.

Isosteric and Bioisosteric Replacements: Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Bioisosteres are groups that can be interchanged without significantly affecting the biological activity of a molecule.

Table 2: Potential Scaffold Hops and Isosteric Replacements for this compound

| Original Moiety | Potential Scaffold Hop/Isosteric Replacement | Rationale |

| Pyridine Ring | Phenyl, Pyrimidine, Pyridazine, Thiophene | Maintain aromatic character and geometry |

| Ethoxy Group | Propoxy, Isopropoxy, Methoxyethoxy | Modulate lipophilicity and size |

| Ethoxy Group (Ether Linkage) | Thioether, Amine, Sulfoxide (B87167) | Alter hydrogen bonding capacity and electronics |

| Methyl Group | Chloro, Bromo, Trifluoromethyl, Cyano | Modify electronic properties and metabolic stability |

Theoretical Frameworks for Structure-Reactivity and Structure-Property Relationships (SAR/SPR) within the this compound Family

The development of SAR and Structure-Property Relationships (SPR) is essential for understanding how structural modifications influence the biological activity and physicochemical properties of this compound analogues.

Pharmacophore Modeling: By analyzing a series of active and inactive analogues, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogues, key pharmacophoric features might include a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic region (the methyl group), and another hydrophobic or hydrogen bond accepting region (the ethoxy group).

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in biological activity with changes in physicochemical properties (descriptors) of the molecules. These descriptors can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters. A QSAR model can be expressed as a mathematical equation that can predict the activity of newly designed analogues.

Computational Chemistry: Molecular modeling techniques, such as docking studies, can provide insights into the binding mode of this compound analogues with their biological target. This can help to rationalize observed SAR trends and guide the design of new derivatives with improved binding affinity. For instance, if a docking study reveals a specific pocket in the binding site, the substituents on the pyridine ring can be modified to better occupy that pocket.

Stereochemical Aspects of this compound Derivatives (if chiral centers introduced)

While this compound itself is achiral, the introduction of chiral centers during derivatization can have a profound impact on biological activity.

Introduction of Chirality: Chiral centers can be introduced by modifying the ethoxy or methyl substituents. For example, branching the ethoxy group (e.g., to a sec-butoxy group) or functionalizing the methyl group to a chiral secondary alcohol would create stereoisomers.

Stereoselectivity in Biological Systems: Biological systems are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. One enantiomer may be significantly more active than the other (the eutomer vs. the distomer).

Asymmetric Synthesis: If a chiral derivative of this compound is found to be a promising lead, the development of stereoselective synthetic routes becomes crucial to produce the desired enantiomer in high purity.

Advanced Applications of 3 Ethoxy 5 Methylpyridine in Chemical Systems and Materials Science

Catalytic Performance and Mechanistic Roles of 3-Ethoxy-5-methylpyridine and its Complexes in Organic Synthesis

As a Ligand in Transition Metal Catalysis

Transition metals are pivotal in catalysis due to their capacity to have partially filled d-orbitals, which allows them to easily donate and accept electrons. merckmillipore.com This property makes them excellent catalysts in a variety of organic reactions, including cross-coupling reactions like Suzuki, Heck, and Sonogashira. merckmillipore.commdpi.com The efficacy and selectivity of these metal catalysts can be significantly tuned by modifying the steric and electronic properties of the ligands attached to the metal center. mdpi.com Pyridine (B92270) and its derivatives are a common class of ligands used for this purpose. However, a thorough search of scientific databases and literature does not yield specific examples or detailed studies on the use of this compound as a ligand in transition metal-catalyzed reactions.

As an Organocatalyst or Promoter

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyridine-based structures can sometimes function as organocatalysts, typically by acting as a nucleophilic catalyst or a base. Despite the potential for pyridine derivatives to act in this capacity, there is no specific research documented in the available literature that describes the application of this compound as an organocatalyst or a promoter in organic synthesis.

Coordination Chemistry and Ligand Design with this compound for Metal Complexes

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involves the reaction of a metal salt with a ligand, in this case, this compound. The resulting complexes are then typically characterized using a variety of spectroscopic techniques to elucidate their structure and bonding. These techniques often include:

Infrared (IR) Spectroscopy : To identify the coordination of the pyridine nitrogen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure of the complex in solution.

UV-Visible Spectroscopy : To study the electronic transitions within the complex.

X-ray Crystallography : To determine the precise solid-state structure of the complex.

While these are standard methods for characterizing metal complexes, mdpi.comzkdx.chmdpi.comresearchgate.netnih.gov a review of the current scientific literature reveals no specific reports on the synthesis or spectroscopic characterization of metal complexes formed with this compound as a ligand.

Theoretical Bonding Analysis in Metal-3-Ethoxy-5-methylpyridine Complexes

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of the chemical bond between a metal and a ligand. rsc.org These studies can provide insights into the electronic structure, stability, and reactivity of metal complexes. rsc.org Such analyses for hypothetical metal-3-Ethoxy-5-methylpyridine complexes would involve evaluating the molecular orbitals, bond energies, and charge distribution. However, in the absence of synthesized and characterized complexes, no theoretical bonding analyses for metal-3-Ethoxy-5-methylpyridine complexes have been reported in the scientific literature.

Incorporation of this compound into Functional Materials

The incorporation of specific chemical moieties into materials can impart desired functionalities. For instance, pyridine-containing polymers or metal-organic frameworks (MOFs) can exhibit interesting catalytic, electronic, or gas-sorption properties. There is potential for this compound to be used as a building block in such functional materials. However, a comprehensive search of the materials science literature did not yield any studies describing the incorporation of this compound into functional materials. Research on related compounds, such as 2-Ethoxy-3-methylpyridine-5-boronic acid, exists, suggesting its use in the synthesis of more complex molecules, but not its direct incorporation into materials. alfa-chemistry.com

Polymer Chemistry and Polymerization Initiators

No specific research was identified that describes the use of this compound in polymer chemistry or as a polymerization initiator. The scientific literature details various pyridine derivatives in polymerization processes, but specific studies focusing on the 3-ethoxy-5-methyl substituted variant are not available.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

There is no available research linking this compound to applications in Organic Light-Emitting Diodes (OLEDs) or as a component in optoelectronic materials. The development of materials for OLEDs is an active area of research, but the contribution of this specific compound has not been documented.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

An extensive search of the literature did not yield any studies where this compound is utilized as an organic linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). While pyridine-based linkers are common in the construction of these porous materials, the specific use of this compound has not been reported. rsc.orgrsc.orgmdpi.comnih.gov

Role in Supramolecular Architectures and Self-Assembly Processes

There is a lack of specific scientific reports on the role of this compound in forming supramolecular architectures or participating in self-assembly processes. General principles of supramolecular chemistry suggest that its pyridine ring could engage in various non-covalent interactions, but specific examples and detailed studies for this compound are absent from the literature.

Hydrogen Bonding and π-π Stacking Interactions

A detailed analysis of the specific hydrogen bonding and π-π stacking interactions of this compound is not possible as no crystal structure data appears to be published in open scientific databases like the Cambridge Structural Database (CSD). cam.ac.uk While the potential for such interactions can be inferred from the structures of related pyridine compounds, a scientifically accurate description requires experimental crystallographic data which is not available.

Host-Guest Chemistry Involving this compound

No research articles or reviews were found that describe this compound acting as either a host or a guest molecule in host-guest chemical systems. Studies have been conducted on other pyridine derivatives in this context, but not on this specific compound. rsc.org

Development of Novel Analytical Methodologies for Detection and Quantification of this compound

There are no published analytical methods specifically developed for the detection and quantification of this compound. While standard analytical techniques like chromatography and spectroscopy could likely be adapted for this purpose, dedicated studies detailing method development, validation, and application for this compound are not present in the current body of scientific literature.

Spectrophotometric Assays and Sensing Platforms

Similarly, a thorough search for the application of this compound in spectrophotometric assays or the development of chemical sensing platforms did not produce any relevant research findings. There are no documented instances of this compound being used as a chromophore, a fluorescent probe, or a key component in a sensor array for analytical purposes.

Due to the lack of available data, a detailed and informative article strictly adhering to the requested scientific scope and content inclusions, such as data tables and in-depth research findings, cannot be generated at this time. Further primary research would be required to explore and establish the potential applications of this compound in these advanced analytical fields.

No Specific Research Found on the Environmental Fate and Degradation of this compound

Following a comprehensive search of academic and scientific literature, no specific studies detailing the environmental fate and degradation mechanisms of the chemical compound this compound were identified. The current body of scientific research lacks specific data on the photodegradation pathways, biotic degradation mechanisms, and the efficacy of advanced oxidation processes (AOPs) for this particular compound.

While general information exists regarding the environmental degradation of pyridine and its various derivatives, this information cannot be accurately extrapolated to create a scientifically rigorous and detailed article solely focused on this compound as requested. The specific arrangement of the ethoxy and methyl groups on the pyridine ring significantly influences the compound's chemical and physical properties, and therefore its environmental behavior. Without direct experimental data, any discussion of its degradation pathways, kinetics, and metabolites would be speculative and not meet the standards of scientific accuracy.

The provided outline requires in-depth information for the following sections, none of which are specifically addressed for this compound in the available literature:

Environmental Fate and Degradation Mechanisms of 3 Ethoxy 5 Methylpyridine: Academic Investigations

Advanced Oxidation Processes (AOPs) for Degradation of 3-Ethoxy-5-methylpyridine:There is no literature on the treatment of this compound using AOPs such as ozonation, Fenton processes, or photocatalysis. Consequently, data on degradation efficiency, kinetics, and byproduct formation are absent.